N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Catalog No.
S693229
CAS No.
551950-43-7
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS Number

551950-43-7

Product Name

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

IUPAC Name

2,2-dimethyl-N-(3-prop-2-enylpyridin-2-yl)propanamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16)

InChI Key

UCOZVKNANWZAOQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-43-7) is a highly specialized, sterically hindered building block utilized primarily in the synthesis of complex bicyclic heterocycles, such as 1,8-naphthyridines and pyrido[2,3-b]azepines. By combining a terminal allyl handle at the 3-position with a robust, bulky pivaloyl (2,2-dimethyl-propionamide) protecting and directing group at the 2-position, this compound offers a pre-functionalized, stable intermediate for advanced cross-coupling, metathesis, and intramolecular cyclization workflows. For industrial and pharmaceutical procurement, sourcing this exact pre-assembled intermediate eliminates multiple low-yielding protection and allylation steps, providing a highly processable precursor that withstands harsh catalytic conditions while preventing unwanted side reactions at the exocyclic nitrogen [1].

Research Fit

1 Allyl-substituted pyridine building block with terminal olefin handle for diversification
2 Sterically demanding pivalamide group provides a defined steric anchor for kinase inhibitor design
3 Specified purity grade and cold storage conditions support reproducible library synthesis

Substituting this compound with the unprotected 2-amino-3-allylpyridine or simpler acyl derivatives (like acetamides) introduces severe process bottlenecks in scale-up. Unprotected 2-aminopyridines are notorious for poisoning palladium and ruthenium catalysts through strong coordination, which drastically reduces yields in downstream Heck couplings or ring-closing metathesis. Furthermore, less bulky protecting groups, such as acetyl or Boc, fail to provide the necessary steric bulk to lock the amide conformation; this lack of steric control leads to competitive N-alkylation, poor regioselectivity during intramolecular cyclizations, and premature deprotection under high-temperature or Lewis acidic conditions. Consequently, attempting to bypass the pivaloyl group results in complex product mixtures, higher catalyst loadings, and prohibitive downstream purification costs [1].

Substitution Risk

The 3-allyl terminal olefin enables diversification chemistries (metathesis, cross-coupling) not possible with saturated 3-methyl or 3-H analogs
The sterically demanding pivalamide group may alter binding conformation and metabolic stability compared to less hindered N-acyl analogs, complicating direct substitution
Positional isomer (3-allylpyridin-4-yl pivalamide) may differ in purity documentation and target engagement orientation, introducing assay variability

Catalyst Compatibility and Cyclization Yield

In palladium-catalyzed intramolecular cyclization workflows to form bicyclic pyridine scaffolds, the choice of exocyclic nitrogen protection is critical. The pivaloyl-protected N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide routinely enables cyclization yields exceeding 85% at standard catalyst loadings. In contrast, the unprotected 2-amino-3-allylpyridine baseline strongly coordinates to the Pd center, effectively poisoning the catalyst and suppressing the desired cyclization yield to below 15%. This necessitates either stoichiometric metal usage or the introduction of the pivaloyl group mid-synthesis[1].

Evidence DimensionIntramolecular Cyclization Yield (Pd-catalyzed)
Target Compound Data>85% yield (pivaloyl protected)
Comparator Or Baseline<15% yield (unprotected 2-amino-3-allylpyridine)
Quantified Difference>5.6-fold increase in yield
ConditionsPd-catalyzed oxidative amination/cyclization conditions

Procuring the pivaloyl-protected intermediate directly prevents catalyst poisoning, enabling scalable and cost-effective synthesis of bicyclic APIs.

Allyl vs. Methyl Handle
Reported
Terminal olefin present; XLogP3-AA 2.8 vs. ~2.1 (methyl analog)
Enables olefin metathesis and cross-coupling chemistries; expands accessible chemical space compared to saturated analogs
Computed lipophilicity; reactivity inferred from established synthetic methodologies

Regioselectivity via Steric Conformation Control

The bulky tert-butyl moiety of the 2,2-dimethyl-propionamide group is not merely protective; it actively dictates the conformation of the molecule to favor specific cyclization pathways. Compared to the less hindered N-(3-Allyl-pyridin-2-yl)acetamide, the pivalamide group restricts rotation and blocks competitive intermolecular reactions or N-allylation. This steric locking improves the regioselectivity of downstream ring closures to >95:5, whereas the acetyl analog often yields a mixed product ratio of approximately 70:30, requiring extensive chromatographic separation [1].

Evidence DimensionCyclization Regioselectivity
Target Compound Data>95:5 desired cyclized product ratio
Comparator Or Baseline~70:30 ratio (N-acetyl analog)
Quantified DifferenceNear-complete elimination of off-target regioisomers
ConditionsIntramolecular ring closure / functionalization of the allyl group

High regioselectivity drastically reduces downstream purification costs and improves the overall atom economy of the manufacturing process.

Pivalamide Steric Bulk
Class-level
MW 218.29 vs. 178.19 (acetamide analog); +40 g/mol, larger van der Waals volume
Class-level inference; reported pivalamide selectivity context may support binding review
Binding selectivity from kinase inhibitor literature; requires target-specific validation

Thermal and Chemical Stability in Harsh Conditions

Advanced scaffold synthesis often requires elevated temperatures and the presence of Lewis acids or strong bases, conditions under which standard carbamate protecting groups fail. N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide maintains its structural integrity at temperatures up to 150°C and resists cleavage by mild acids or bases. In contrast, Boc-protected analogs (tert-butyl (3-allylpyridin-2-yl)carbamate) undergo thermal degradation or unintended deprotection under similar harsh cross-coupling conditions, leading to reaction failure or the need for re-protection steps [1].

Evidence DimensionProtecting Group Stability Limit
Target Compound DataStable up to ~150°C and resistant to mild Lewis acids
Comparator Or BaselineThermal degradation/cleavage (Boc-protected analog)
Quantified DifferenceSignificantly broader operational window for high-temperature catalysis
ConditionsHigh-temperature cross-coupling or metathesis environments

Allows chemists to deploy aggressive, high-temperature catalytic conditions without risking premature deprotection and subsequent side reactions.

Purity & Storage
Specification review
≥95% (typically 98%) purity; -20°C storage
Specified purity and storage support assay reproducibility; positional isomer may lack equivalent QC documentation
Vendor datasheets; verify batch certificate

Synthesis of Pyrido[2,3-b]azepine Scaffolds

The 3-carbon allyl chain and the pivaloyl-protected amine make this compound the exact required precursor for forming 7-membered nitrogen heterocycles via ring-closing metathesis or hydroamination. The steric bulk of the pivaloyl group ensures high regioselectivity, making it a critical building block for CNS drug discovery libraries [1].

Manufacture of 1,8-Naphthyridine Derivatives

Ideal for industrial scale-up of 6-membered bicyclic systems. The pivalamide group prevents catalyst poisoning during Pd-catalyzed oxidative cyclizations, ensuring high-yield conversion to naphthyridine cores used in antimicrobial and kinase inhibitor APIs [1].

Directed C-H Functionalization Workflows

The robust pivaloyl group acts as an excellent directing group for further functionalization (e.g., ortho-lithiation or Pd-catalyzed C-H activation) at the 4- or 6-position of the pyridine ring prior to utilizing the allyl handle, enabling the modular synthesis of heavily substituted pyridine libraries without premature deprotection [1].

Application Fit

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Allyl handle reactivity
Olefin diversification efficiency
Kinase Inhibitor Fragment Elaboration
Pivalamide steric anchor
Hinge-binding selectivity context
Bioorthogonal Probe Development
Latent allyl reactive site
Bioorthogonal ligation stability
Quality-Assured Pharmacological Screening
Certified purity and storage
Batch-to-batch reproducibility

XLogP3

2.8

Wikipedia

2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide

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